molecular formula C24H27N3O4 B11410124 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11410124
M. Wt: 421.5 g/mol
InChI Key: XXFVIPOMNFABJH-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a dihydropyrrolo[3,4-c]pyrazole core substituted with hydroxyphenyl, methoxypropyl, and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring.

    Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a phenol derivative is reacted with the pyrazole core.

    Addition of the methoxypropyl group: This step may involve nucleophilic substitution reactions, where a methoxypropyl halide is introduced to the pyrazole core.

    Attachment of the propoxyphenyl group: This can be done through similar nucleophilic substitution reactions, using a propoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • **3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-butoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The unique combination of hydroxyphenyl, methoxypropyl, and propoxyphenyl groups in 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one imparts specific chemical properties that may not be present in similar compounds

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-3-14-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)28)25-26-22(20)24(29)27(23)13-6-15-30-2/h4-5,7-12,23,28H,3,6,13-15H2,1-2H3,(H,25,26)

InChI Key

XXFVIPOMNFABJH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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